![molecular formula C21H20N6O3S B2482041 N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886931-19-7](/img/structure/B2482041.png)
N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to the specified chemical structure often involves the condensation of thiol and chloroacetamide derivatives in the presence of base catalysts such as anhydrous potassium carbonate. These syntheses typically yield a variety of biologically active compounds, particularly those containing the 1,2,4-triazole ring system, due to its wide range of pharmaceutical activities (Mahyavanshi et al., 2011).
Molecular Structure Analysis
Compounds with similar structures have been characterized using spectroscopic techniques such as Raman and Fourier-transform infrared spectroscopy, complemented by ab initio calculations based on density functional theory (DFT). These analyses reveal details about vibrational signatures, molecular equilibrium, hydrogen bonding, and stereo-electronic interactions, providing insights into the stability and structural characteristics of the molecules (Jenepha Mary et al., 2022).
Chemical Reactions and Properties
Chemical modifications, such as the replacement of functional groups in closely related molecules, have been explored to enhance biological activity or reduce toxicity. For instance, replacing the acetamide group with an alkylurea moiety in certain derivatives has been shown to retain antiproliferative activity against cancer cell lines while dramatically reducing acute oral toxicity (Wang et al., 2015).
Physical Properties Analysis
The physical properties of similar compounds, including melting points and solubility, are determined using techniques like thin-layer chromatography and spectral analysis. These properties are crucial for understanding the compound's behavior in biological systems and for the development of pharmaceutical formulations (Chalenko et al., 2019).
Chemical Properties Analysis
Investigations into the chemical properties of analogous compounds often include studies on their reactivity, potential for forming hydrogen bonds, and ability to undergo various chemical transformations. For example, X-ray crystallography has revealed folded conformations and intramolecular hydrogen bonding in certain acetamides, which could influence the reactivity and chemical behavior of related compounds (Subasri et al., 2016).
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Optical Sensors and Biological Applications
Compounds containing heteroatoms like triazole, pyridine, and pyrrole are significant in organic chemistry for their applications in optical sensors and biological studies. Pyrimidine derivatives, which share some structural similarities with the queried compound, are highlighted for their exquisite sensing materials and biological medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable as sensing probes in various scientific research applications (Jindal & Kaur, 2021).
Synthetic Methods and Biological Evaluation of Triazole Derivatives
The synthesis and evaluation of triazole derivatives, which are part of the queried compound's structure, are actively pursued due to their broad range of biological activities. Recent advancements have focused on developing novel triazoles with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This indicates a significant interest in utilizing these heterocyclic components for developing new drugs and research chemicals (Ferreira et al., 2013).
Biological Features of 1,2,4-Triazole Derivatives
The chemistry of 1,2,4-triazoles, which is closely related to the triazole component of the queried compound, indicates a need for more rational synthesis methods for biologically active substances. These compounds demonstrate a wide range of activities such as antimicrobial, antifungal, antioxidant, and anti-inflammatory, underscoring their potential in scientific research applications (Ohloblina, 2022).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-29-15-8-9-16(18(13-15)30-2)23-19(28)14-31-21-25-24-20(17-7-3-4-10-22-17)27(21)26-11-5-6-12-26/h3-13H,14H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKVAUCOEXHSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-fluoro-5-(4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2481958.png)
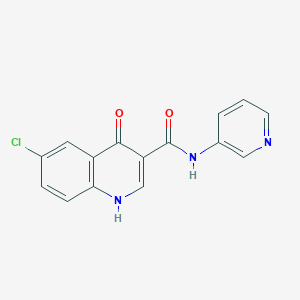
![N-(2-methoxyphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481961.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2481962.png)
![2-(4-Oxoquinazolin-3-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2481964.png)
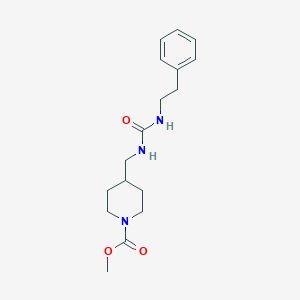
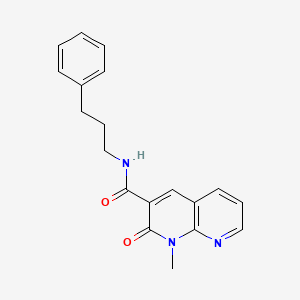
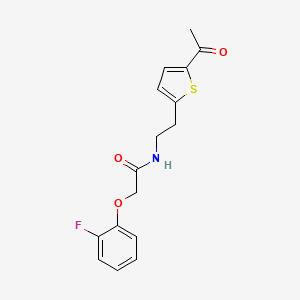
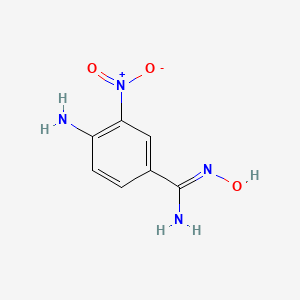
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2481974.png)
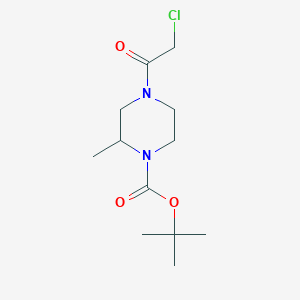
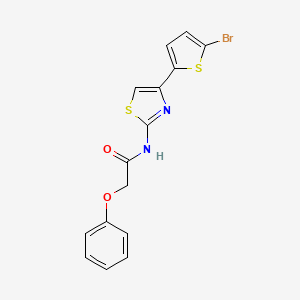
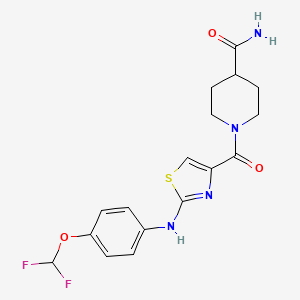
![1-[(2-Chlorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2481981.png)